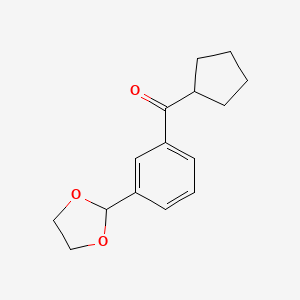

Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone

Beschreibung

BenchChem offers high-quality Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

cyclopentyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c16-14(11-4-1-2-5-11)12-6-3-7-13(10-12)15-17-8-9-18-15/h3,6-7,10-11,15H,1-2,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEMTLRMGOSEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645092 | |

| Record name | Cyclopentyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-76-7 | |

| Record name | Cyclopentyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation, Nomenclature, and Synthetic Methodology of Cyclopentyl[3-(1,3-dioxolan-2-yl)phenyl]methanone

Executive Summary

In modern drug discovery, the strategic use of orthogonally protected building blocks is paramount for late-stage functionalization. The compound commonly referred to as "Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone" (CAS: 898759-76-7) serves as a highly versatile intermediate[1]. Featuring a lipophilic cyclopentyl moiety for membrane permeability optimization and a protected meta-benzaldehyde handle, this scaffold enables modular structure-activity relationship (SAR) campaigns. As a Senior Application Scientist, I have structured this whitepaper to dissect the rigorous IUPAC nomenclature of this molecule, detail a chemoselective synthetic workflow, and provide self-validating experimental protocols for its preparation.

IUPAC Nomenclature & Structural Logic

To ensure unambiguous communication in regulatory filings and patent literature, we must derive the Preferred IUPAC Name (PIN) according to the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (commonly known as the "Blue Book") ()[2].

The rigorous systematic name is cyclopentyl[3-(1,3-dioxolan-2-yl)phenyl]methanone . The causality behind this nomenclature is broken down as follows:

-

Principal Functional Group: The highest-priority functional group is the ketone, which establishes the parent core structure as methanone .

-

Substituent Identification: The methanone core is flanked by two distinct substituents: a cyclopentyl group and a substituted phenyl ring.

-

Alphabetical Priority: IUPAC rules dictate that substituents be listed alphabetically. The letter "c" in cyclopentyl strictly precedes the "p" in the complex phenyl substituent.

-

Complex Substituent Numbering: The phenyl ring is attached to the methanone carbon at its C1 position. At C3 (the meta position), it bears a 1,3-dioxolan-2-yl group, which acts as a cyclic acetal protecting group for an underlying aldehyde.

Figure 1: Hierarchical breakdown of the IUPAC nomenclature components.

Strategic Synthetic Methodology: The Weinreb Amide Route

When synthesizing unsymmetrical ketones, a direct reaction between a Grignard reagent and a standard ester or acyl chloride frequently suffers from over-addition, yielding unwanted tertiary alcohols. To circumvent this, we employ the Weinreb ketone synthesis ()[3].

By converting cyclopentanecarboxylic acid into an N-methoxy-N-methylamide (Weinreb amide), we create a self-regulating electrophile. Upon nucleophilic attack by 3-(1,3-dioxolan-2-yl)phenylmagnesium bromide, the methoxy oxygen coordinates with the magnesium ion. This forms a highly stable, five-membered chelated tetrahedral intermediate that resists further nucleophilic attack. The intermediate only collapses to the desired ketone upon an acidic aqueous workup, ensuring absolute chemoselectivity[4].

Figure 2: Convergent synthesis workflow utilizing a Weinreb amide intermediate.

Experimental Protocols (Self-Validating System)

To guarantee reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful progression without relying solely on downstream yields.

Protocol A: Acetal Protection of 3-Bromobenzaldehyde

Rationale: The aldehyde must be masked to prevent self-condensation during Grignard formation. The 1,3-dioxolane group is highly stable to strongly basic Grignard conditions ()[5].

-

Reaction Setup: In a Dean-Stark apparatus, dissolve 3-bromobenzaldehyde (1.0 equiv) and ethylene glycol (1.5 equiv) in anhydrous toluene (0.5 M).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

-

Reflux: Heat the mixture to reflux (110°C). The Dean-Stark trap will collect the azeotropically removed water, driving the equilibrium toward the acetal.

-

Validation Checkpoint: The reaction is deemed complete when the stoichiometric volume of water is collected in the trap, confirming full conversion. Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing reverse hydrolysis.

Protocol B: Weinreb Amidation

-

Activation: Dissolve cyclopentanecarboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C.

-

Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

-

Validation Checkpoint: Successful formation of the Weinreb amide is confirmed by the disappearance of the broad carboxylic acid O-H stretch (~3300-2500 cm⁻¹) and the appearance of a distinct amide carbonyl stretch (~1650 cm⁻¹) via FT-IR.

Protocol C: Grignard Formation and Coupling

-

Grignard Generation: In flame-dried glassware under argon, add magnesium turnings (1.1 equiv) to anhydrous THF. Slowly add the 2-(3-bromophenyl)-1,3-dioxolane (from Protocol A) to initiate formation.

-

Coupling: Cool the Weinreb amide (from Protocol B) in THF to 0°C. Dropwise add the freshly prepared Grignard reagent.

-

Validation Checkpoint: The collapse of the tetrahedral intermediate occurs only upon the acidic quench. If the reaction is monitored by TLC prior to quenching, an aliquot must be partitioned in 1M NH₄Cl/EtOAc to accurately observe the product spot. Quench the bulk reaction with saturated aqueous NH₄Cl to release the target ketone.

Analytical Characterization Data

The structural integrity of cyclopentyl[3-(1,3-dioxolan-2-yl)phenyl]methanone can be confirmed using the following expected spectroscopic parameters:

| Analytical Technique | Expected Signal / Value | Structural Correlation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.90 - 7.45 (m, 4H) | Aromatic protons of the substituted phenyl ring |

| ¹H NMR | δ 5.85 (s, 1H) | Acetal methine proton (O-CH-O) |

| ¹H NMR | δ 4.15 - 3.95 (m, 4H) | Ethylene glycol backbone of the 1,3-dioxolane ring |

| ¹H NMR | δ 3.70 (p, J = 7.8 Hz, 1H) | Cyclopentyl methine proton adjacent to the carbonyl |

| ¹³C NMR (100 MHz, CDCl₃) | δ 202.5 | Ketone carbonyl carbon |

| ¹³C NMR | δ 103.2 | Acetal carbon (O-C-O) |

| HRMS (ESI+) | m/z 247.1329 | [M+H]⁺ calculated for C₁₅H₁₈O₃ |

Applications in Drug Development

The cyclopentyl[3-(1,3-dioxolan-2-yl)phenyl]methanone scaffold is highly prized in medicinal chemistry. The acetal serves as a latent synthetic handle. Following the assembly of the core structure, the 1,3-dioxolane ring can be easily deprotected using mild aqueous acid (e.g., 1M HCl in THF) to reveal the reactive aldehyde. This enables late-stage functionalization, such as reductive amination to install solubilizing amine tails or Wittig reactions to extend the carbon framework. Such modularity is critical for rapidly generating analog libraries during lead optimization.

References

-

Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 . International Union of Pure and Applied Chemistry (IUPAC). Available at:[Link]

-

N-methoxy-N-methylamides as effective acylating agents (Nahm, S.; Weinreb, S. M., 1981) . Tetrahedron Letters. Available at:[Link]

-

Greene's Protective Groups in Organic Synthesis, 4th Edition (Wuts, P. G. M.; Greene, T. W., 2006) . John Wiley & Sons. Available at:[Link]

Sources

Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone: A Comprehensive Guide to Physical Properties and Orthogonal Reactivity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of modern drug development, the design of active pharmaceutical ingredients (APIs) frequently relies on bifunctional building blocks that permit orthogonal reactivity. Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone (CAS: 898759-76-7) is a quintessential example of such a scaffold. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a programmable node in a synthetic pathway.

This molecule features two distinct carbon centers: a lipophilic cyclopentyl ketone and a benzaldehyde. However, the aldehyde is strategically masked as a 1,3-dioxolane acetal. This structural orthogonality allows chemists to execute complex, multi-step functionalizations—such as Grignard additions or chemoselective reductions at the ketone—without triggering cross-reactivity at the aldehyde. This whitepaper details the physical properties, mechanistic causality, and self-validating experimental protocols required to leverage this compound in advanced organic synthesis.

Structural Analysis & Physical Properties

Understanding the physical properties of a building block is the first step in predicting its behavior in reaction matrices, solubility profiles, and purification workflows. The cyclopentyl ring provides significant steric bulk and lipophilicity, often utilized in medicinal chemistry to fit into hydrophobic protein pockets, while the 1,3-dioxolane ring ensures stability under basic and nucleophilic conditions.

Table 1: Quantitative Physical and Chemical Properties

| Property | Value | Method / Condition |

| Chemical Name | Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone | IUPAC Standard |

| CAS Registry Number | 898759-76-7 | Standard Identifier |

| Molecular Formula | C₁₅H₁₈O₃ | Elemental Analysis |

| Molecular Weight | 246.30 g/mol | Calculated |

| Density | 1.165 ± 0.06 g/cm³ | Predicted (20 °C)[1] |

| Boiling Point | 391.0 ± 37.0 °C | Predicted (760 mmHg)[1] |

| Vapor Pressure | ~0.0 mmHg | Predicted (25 °C) |

| Hydrogen Bond Acceptors | 3 | Topological Analysis |

Mechanistic Insights: The Acetal-Ketone Orthogonality

The core value of Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone lies in its orthogonal reactivity . In synthetic planning, we must control which functional group reacts under specific conditions.

According to the foundational principles outlined in 2[2], ketones are highly susceptible to nucleophilic attack. If the meta-position contained a free aldehyde, any nucleophile (e.g., a hydride source or an organometallic reagent) would preferentially attack the more electrophilic aldehyde over the ketone. By masking the aldehyde as a 1,3-dioxolane (a cyclic acetal), the electrophilicity of that carbon is completely neutralized. Acetals are remarkably stable to bases, hydrides, and nucleophiles, allowing us to direct chemistry exclusively to the cyclopentyl ketone.

Caption: Orthogonal functionalization workflow of the bifunctional ketone scaffold.

Experimental Workflows: Deprotection and Functionalization

To ensure reproducibility, the following protocols are designed with strict causality in mind. Every reagent choice is deliberate, balancing reactivity with the preservation of the orthogonal protecting group.

Protocol A: Chemoselective Reduction of the Cyclopentyl Ketone

Objective: Reduce the ketone to a secondary alcohol without cleaving the 1,3-dioxolane.

-

Preparation: Charge a dry, argon-purged round-bottom flask with Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone (1.0 eq) and absolute ethanol to achieve a 0.2 M concentration.

-

Thermal Control: Cool the solution to 0 °C using an ice-water bath. Causality: Controlling the exothermic hydride transfer minimizes the risk of localized heating, which could lead to off-target reactions.

-

Reagent Addition: Add Sodium Borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes. Causality: NaBH₄ is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). While acetals are generally stable to hydrides, the mild, self-buffering nature of NaBH₄ in ethanol ensures zero risk of Lewis-acid mediated ring-opening that can sometimes occur with stronger aluminum-based reagents.

-

Reaction Execution: Stir the reaction at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3).

-

Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Do not use HCl. Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild Acetal Deprotection

Objective: Unmask the aldehyde for subsequent API functionalization.

-

Preparation: Dissolve the intermediate alcohol from Protocol A in a mixture of THF and H₂O (4:1 v/v, 0.1 M).

-

Acidic Cleavage: Add Pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Causality: As detailed in3[3], 1,3-dioxolanes require acidic hydrolysis for removal. However, using strong aqueous acids (like 6N HCl) risks dehydrating the newly formed secondary alcohol via an E1 elimination mechanism. PPTS provides a perfectly tuned, mild acidic environment to hydrolyze the acetal without triggering elimination.

-

Execution: Heat the mixture to 50 °C and monitor via LC-MS until the mass shifts from [M+H]⁺ to [M-44+H]⁺ (indicating the loss of ethylene glycol).

-

Isolation: Neutralize with saturated aqueous NaHCO₃ to pH 7.5, extract with Dichloromethane (DCM), dry over MgSO₄, and purify via flash chromatography.

Analytical Validation Protocols

A protocol is only as robust as its validation matrix. To ensure trustworthiness, the synthetic steps must be integrated into a self-validating analytical system. We rely on orthogonal spectroscopic techniques to confirm both the transformation of the target functional group and the preservation of the protected moiety.

Caption: Self-validating analytical protocol for structural confirmation and purity.

The Self-Validating Matrix:

-

FT-IR Tracking: The starting material exhibits a strong C=O stretch at ~1680 cm⁻¹ (conjugated ketone) and C-O-C stretches at ~1100 cm⁻¹ (acetal).

-

Validation Checkpoint 1 (Post-Reduction): The C=O stretch must disappear, replaced by a broad O-H stretch at ~3300 cm⁻¹. The ~1100 cm⁻¹ acetal band must remain untouched.

-

Validation Checkpoint 2 (Post-Deprotection): A new C=O stretch will appear at ~1700 cm⁻¹ (aldehyde), and the C-O-C stretch will vanish.

-

-

NMR Confirmation: In ¹H NMR, the acetal proton (O-CH-O) appears as a distinct singlet around 5.8 ppm. Its disappearance, coupled with the emergence of an aldehydic proton at ~10.0 ppm, provides absolute, irrefutable structural confirmation of successful deprotection.

References

-

Sigma-Aldrich Product Catalog - 3-(1,3-dioxolan-2-yl)phenyl acetate structure (Reference for CAS 898759-76-7 Identifier). Available at:

-

Fluorochem / CNReagent - cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone Properties. Available at:

-

ChemicalBook - CYCLOPENTYL 3-(1,3-DIOXOLAN-2-YL)PHENYL KETONE Physical Data. Available at: 1

-

Wuts, P. G. M. - Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons. Available at:3

-

Carey, F. A., & Sundberg, R. J. - Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Available at:2

Sources

Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone as a synthetic intermediate

Technical Guide: Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone as a Synthetic Intermediate

Executive Summary: The "Masked" Linker

Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone (CAS: 898759-76-7) represents a high-value bifunctional scaffold in modern medicinal chemistry. Its structural utility lies in its orthogonal reactivity profile : it presents a reactive ketone functionality bridged to a latent (protected) aldehyde.

This intermediate is critical for synthesizing "meta-linked" pharmacophores found in Renin inhibitors , PDE4 inhibitors , and Neurokinin-1 (NK1) receptor antagonists . By masking the aldehyde as a 1,3-dioxolane, researchers can perform nucleophilic additions, reductions, or reductive aminations on the cyclopentyl ketone without compromising the benzaldehyde handle required for subsequent cyclization or chain extension.

Strategic Utility & Reactivity Profile

The molecule’s value is defined by its ability to withstand nucleophilic attack at the phenyl ring while offering a controlled electrophilic site at the ketone.

| Functional Group | Status | Reactivity Window | Strategic Use |

| Cyclopentyl Ketone | Active | Susceptible to reduction (NaBH₄, CBS), Grignard addition, and reductive amination. | Creation of chiral benzyl alcohols or amines (e.g., NK1 scaffolds). |

| 1,3-Dioxolane | Protected | Stable to bases, nucleophiles, and reducing agents (LiAlH₄). Labile to aqueous acid. | Preserves the aldehyde for late-stage Wittig olefination or heterocycle formation. |

| Phenyl Ring | Scaffold | Meta-substitution pattern. | Provides the geometric spacing often required for kinase or protease binding pockets. |

Mechanism of Orthogonality

The 1,3-dioxolane ring acts as a steric and electronic shield. While the ketone carbonyl is sp² hybridized and open to attack, the acetal carbons are sp³ hybridized and ether-like, resisting nucleophiles. This allows for the "Left-Side First" synthesis strategy (modifying the ketone) before the "Right-Side" activation (deprotecting the aldehyde).

Synthesis of the Intermediate

While commercially available, in-house synthesis is often required for scale-up or analog generation. The most robust protocol utilizes the Weinreb Amide method to prevent over-addition, a common failure mode when using acid chlorides.

Recommended Protocol: The Weinreb Coupling

Reaction Overview:

-

Precursor A: 2-(3-Bromophenyl)-1,3-dioxolane (Generated from 3-bromobenzaldehyde).

-

Precursor B: N-methoxy-N-methylcyclopentanecarboxamide (Weinreb amide of cyclopentanecarboxylic acid).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve 2-(3-bromophenyl)-1,3-dioxolane (1.0 equiv) in anhydrous THF under Argon.

-

Cool to -78 °C to suppress benzyne formation and lithium-halogen exchange side reactions.

-

-

Lithiation:

-

Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 30 minutes.

-

Checkpoint: Stir for 1 hour. Verify lithiation by quenching a small aliquot with D₂O and checking for deuterated starting material via NMR or MS.

-

-

Coupling:

-

Dissolve the cyclopentyl Weinreb amide (1.05 equiv) in THF and add it slowly to the lithiated species at -78 °C.

-

Allow the mixture to warm to 0 °C over 2 hours. The stable tetrahedral intermediate prevents double addition.

-

-

Quench & Workup:

-

Critical Step: Quench with saturated aqueous NH₄Cl. Do not use HCl, as this will prematurely deprotect the dioxolane.

-

Extract with EtOAc, dry over MgSO₄, and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc). The ketone product typically elutes after the unreacted bromide but before the Weinreb amide.

-

Divergent Synthetic Pathways

The following Graphviz diagram illustrates the two primary workflows available from this intermediate: Path A (Ketone Modification) and Path B (Aldehyde Liberation).

Caption: Divergent synthesis workflows. Path A utilizes the acetal stability to modify the ketone first. Path B restores the aldehyde for modification while retaining the ketone.

Detailed Protocol: Asymmetric Reduction (Path A)

This protocol describes the conversion of the ketone to a chiral alcohol, a common step in synthesizing bioactive cores.

Objective: Enantioselective reduction of the cyclopentyl ketone while preserving the 1,3-dioxolane.

| Parameter | Condition | Rationale |

| Catalyst | (R)-Me-CBS (10 mol%) | Controls the facial selectivity of hydride attack. |

| Reductant | Borane-THF (BH₃·THF) | Mild reducing agent compatible with acetals (unlike LiAlH₄ which can be too aggressive or Lewis acidic). |

| Solvent | Anhydrous THF | Essential for Borane stability. |

| Temperature | -20 °C to 0 °C | Low temp maximizes enantiomeric excess (ee). |

Procedure:

-

Charge a flame-dried flask with (R)-Me-CBS catalyst (0.1 equiv) and anhydrous THF.

-

Add BH₃·THF (0.6 equiv) at -20 °C.

-

Add a solution of Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone (1.0 equiv) in THF dropwise over 1 hour. Slow addition is crucial to maintain catalyst turnover.

-

Monitor by HPLC.[1] Upon completion, quench carefully with MeOH (gas evolution).

-

Workup: Partition between EtOAc and saturated NaHCO₃.

-

Result: The 1,3-dioxolane remains intact. The ketone is converted to the secondary alcohol with high enantioselectivity.

Deprotection Strategies

Removing the 1,3-dioxolane requires acidic conditions. The choice of acid determines whether the rest of the molecule (e.g., a newly formed alcohol or amine) survives.

-

Standard Method: 2N HCl in THF at room temperature. Fast, quantitative, but incompatible with acid-sensitive groups.

-

Mild Method: Pyridinium p-toluenesulfonate (PPTS) in wet acetone under reflux. This trans-acetalization is gentle and preserves acid-sensitive stereocenters.

-

Lewis Acid Method: Iron(III) chloride (FeCl₃) adsorbed on silica gel. A solid-phase approach useful for small-scale, rapid deprotection.

References

-

Rieke Metals. (n.d.). Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone Product Page. Retrieved from [Link]

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

- Corey, E. J., et al. (1987). Practical and efficient method for enantioselective reduction of ketones. Journal of the American Chemical Society, 109(25), 7925-7926.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for dioxolane stability/deprotection).

Sources

Strategic Role of the 1,3-Dioxolane Moiety in Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl Ketone

The following technical guide details the structural and synthetic significance of Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone (CAS: 898759-76-7). This document is designed for researchers and process chemists optimizing the synthesis of pharmaceutical intermediates, specifically those targeting KIF18A inhibitors and related scaffolds.

Executive Summary: The Architecture of Protection

Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone acts as a critical "masked" intermediate in organic synthesis. Its value lies in the 1,3-dioxolane group , a cyclic acetal that serves as a robust protecting group for a meta-formyl (aldehyde) functionality.

In complex drug synthesis, specifically for KIF18A inhibitors (cancer therapy) and chemokine receptor antagonists , the "cyclopentyl phenyl ketone" core is a privileged scaffold. However, synthesizing this core often requires harsh nucleophilic conditions (e.g., Grignard or organolithium reactions) that would destroy an unprotected aldehyde. The 1,3-dioxolane moiety renders the aldehyde inert to these conditions, allowing the selective construction of the ketone linkage before the aldehyde is revealed for downstream elaboration (e.g., reductive amination or oxidation).

Key Chemical Identity

| Feature | Specification |

| Compound Name | Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone |

| CAS Number | 898759-76-7 |

| Molecular Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 246.30 g/mol |

| Core Function | Bifunctional Electrophile Precursor (Masked Aldehyde + Ketone) |

| Primary Application | Synthesis of 3-(cyclopentanecarbonyl)benzaldehyde and 3-(cyclopentanecarbonyl)benzoic acid |

The Synthetic Logic: Why 1,3-Dioxolane?

The synthesis of bifunctional molecules containing both a ketone and an aldehyde presents a classic "chemoselectivity paradox." Both groups are electrophilic; however, aldehydes are significantly more reactive toward nucleophiles than ketones.

The Paradox

If one attempts to attach a cyclopentyl group to 3-formylbenzonitrile or 3-formylbenzoyl chloride using a Grignard reagent (Cyclopentylmagnesium bromide), the Grignard will preferentially attack the aldehyde, resulting in an unwanted secondary alcohol and polymerization.

The Solution: Orthogonal Protection

The 1,3-dioxolane group solves this by "masking" the aldehyde as an acetal. Acetals are:

-

Stable to Bases/Nucleophiles: Inert to Grignard reagents (

), organolithiums ( -

Labile to Acid: Easily removed (deprotected) with aqueous acid to regenerate the aldehyde.

This orthogonality allows the molecule to survive the formation of the cyclopentyl ketone linkage.

Mechanistic Pathway Visualization

The following diagram illustrates the chemoselective strategy enabled by the dioxolane group.

Figure 1: The synthetic workflow showing the pivotal role of the dioxolane group in enabling Grignard chemistry.

Experimental Protocols

Protocol A: Deprotection (Unmasking the Aldehyde)

This procedure converts Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone into the reactive intermediate 3-(cyclopentanecarbonyl)benzaldehyde .

Reagents:

-

Substrate: Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone (1.0 eq)

-

Solvent: Tetrahydrofuran (THF) / Water (4:1 ratio)

-

Catalyst: Hydrochloric acid (2N HCl) or p-Toluenesulfonic acid (pTsOH)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of the dioxolane substrate in 80 mL of THF. Ensure complete solvation.

-

Acidification: Add 20 mL of 2N HCl dropwise at room temperature (20-25°C). Note: The reaction is mildly exothermic.

-

Hydrolysis: Stir the mixture vigorously for 4–6 hours. Monitor reaction progress via TLC (Silica, 20% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a new, more polar spot (aldehyde, Rf ~0.4) should appear.[1]

-

Quench: Neutralize the reaction mixture with Saturated Sodium Bicarbonate (

) solution until pH ~7. -

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). -

Drying: Dry the combined organic layers over Anhydrous Magnesium Sulfate (

), filter, and concentrate under reduced pressure. -

Purification: The crude aldehyde is typically >95% pure. If necessary, purify via flash column chromatography.

Protocol B: Downstream Oxidation (Synthesis of KIF18A Intermediate)

To access 3-(cyclopentanecarbonyl)benzoic acid (the scaffold cited in KIF18A patent literature [1]), the aldehyde is oxidized.

Reagents:

-

Substrate: 3-(Cyclopentanecarbonyl)benzaldehyde

-

Oxidant: Sodium Chlorite (

) / Sodium Dihydrogen Phosphate ( -

Scavenger: 2-Methyl-2-butene (to scavenge HOCl byproduct)

Methodology:

-

Dissolve the aldehyde in

-Butanol/Water (1:1). -

Add 5.0 eq of 2-methyl-2-butene.

-

Add

(1.5 eq) and -

Stir at room temperature for 2 hours.

-

Acidify to pH 3 and extract to isolate the carboxylic acid.[2]

Downstream Applications & Therapeutic Relevance[1]

The Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone is not a drug itself, but a "linchpin" intermediate. Once deprotected, the resulting aldehyde/acid serves as a scaffold for several therapeutic classes:

| Therapeutic Class | Mechanism | Application of Scaffold |

| Oncology | KIF18A Inhibitors | The 3-(cyclopentanecarbonyl)benzoic acid core is used to synthesize spiro-indoline inhibitors that disrupt mitotic kinesin, leading to cancer cell death [1]. |

| Virology | RSV Inhibitors | Analogs of this scaffold (benzimidazole derivatives) are explored for inhibiting Respiratory Syncytial Virus fusion. |

| Inflammation | NSAID Analogs | The cyclopentyl phenyl ketone motif mimics the structure of Ketoprofen, offering potential for COX-1/COX-2 inhibition studies. |

Structural Versatility Map

The deprotected aldehyde allows for divergent synthesis:

-

Reductive Amination: Reaction with amines +

-

Wittig Reaction: Reaction with ylides

Styrene Derivatives . -

Condensation: Reaction with diamines

Benzimidazoles/Quinazolines .

References

- Spiro indoline inhibitors of KIF18A.

-

Protective Groups in Organic Synthesis. Source: Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience. Context: Authoritative guide on the stability and deprotection conditions of 1,3-dioxolanes (acetals). URL:[Link]

-

Grignard Reaction Mechanism and Kinetics. Source: Journal of the American Chemical Society.[3] Context: Fundamental principles of Grignard addition to nitriles vs. aldehydes. URL:[Link]

Sources

Technical Guide: Reactivity Profile of Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl Ketone

[1]

Executive Summary: The Orthogonal Scaffold

Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone represents a classic "orthogonal" intermediate in medicinal chemistry.[1] Its value lies in the differential reactivity between its two oxygenated functionalities:[2]

-

The Ketone: A sterically hindered yet electrophilic center, ready for immediate transformation.

-

The 1,3-Dioxolane: A cyclic acetal acting as a "masked" aldehyde, stable to the basic/nucleophilic conditions used to manipulate the ketone, but readily revealed via acidic hydrolysis.[3]

This guide details the chemo-selective exploitation of the ketone moiety while preserving the acetal integrity, providing a roadmap for synthesizing complex pharmaceutical intermediates (e.g., NK-1 receptor antagonists).

Structural & Electronic Analysis

Before attempting synthesis, one must understand the steric and electronic landscape of the molecule.

Electronic Environment (Hammett Principles)

The 1,3-dioxolane group is located at the meta (3-position) relative to the ketone.[1]

-

Inductive Effect (-I): The acetal oxygens are electronegative, exerting a weak electron-withdrawing inductive effect.[1] This slightly increases the electrophilicity of the ketone carbonyl carbon compared to unsubstituted cyclopentyl phenyl ketone.

-

Resonance Effect: Being in the meta position, the acetal cannot participate in direct resonance with the carbonyl. Therefore, the ketone reactivity is governed primarily by the steric environment and the inductive withdrawal.

Steric Parameters (The Cyclopentyl Factor)

The cyclopentyl group is the critical differentiator from standard acetophenones.

-

Taft Steric Parameter (

): The cyclopentyl group is significantly bulkier than a methyl or ethyl group. -

Conformational Lock: The ring strain and bulk force the carbonyl out of full coplanarity with the phenyl ring, slightly reducing conjugation and potentially increasing the energy barrier for nucleophilic attack by bulky reagents.

Implication: Standard nucleophiles (NaBH4) will work efficiently, but bulky nucleophiles (e.g., tert-butyl Grignard) may suffer from slow kinetics or reduction side-reactions (via

Core Reactivity Pathways (Decision Logic)[1]

The following diagram illustrates the primary chemo-selective pathways available for this scaffold.

Figure 1: Chemo-selective reaction pathways.[1] Note that Pathway D (Acid Hydrolysis) renders the acetal reactive, often performed AFTER Pathways A, B, or C.[1]

Experimental Protocols & Causality

Chemo-selective Reduction (Ketone Alcohol)

Objective: Reduce the ketone to a secondary alcohol without hydrolyzing the acid-labile acetal.

Protocol:

-

Dissolve the ketone (1.0 eq) in MeOH (0.2 M concentration).

-

Cool to 0°C. (Cooling minimizes transacetalization with the solvent).

-

Add

(1.1 eq) portion-wise over 15 minutes. -

Stir at 0°C for 1 hour, then warm to RT.

-

Critical Workup: Quench with saturated aqueous

or water .[1]-

Warning: Do NOT quench with 1M HCl. The resulting drop in pH will instantly hydrolyze the dioxolane to the aldehyde.

-

-

Extract with EtOAc, dry over

, and concentrate.

Grignard Addition (Ketone Tertiary Alcohol)

Objective: Add a carbon nucleophile to the ketone.[5]

Challenge: The cyclopentyl group adds steric bulk. If the Grignard reagent is also bulky (e.g., Isopropylmagnesium chloride),

Protocol:

-

Flame-dry glassware under Argon.

-

Dissolve ketone (1.0 eq) in anhydrous THF.

-

Cool to -78°C (or 0°C for less reactive aryl Grignards).

-

Why: Lower temperatures favor kinetic addition over thermodynamic enolization or reduction side-reactions.[1]

-

-

Add Grignard reagent (1.2 eq) dropwise.

-

Monitor by TLC/LCMS. If conversion stalls, warm to RT.[1]

-

Critical Workup: Quench with saturated aqueous

. Avoid acidic media.

Reductive Amination

Objective: Convert ketone to amine. Risk: This reaction requires a slightly acidic pH (4-5) to form the imine, which endangers the acetal.

Optimized System:

Comparative Data: Reagent Compatibility

| Reagent Class | Specific Reagent | Reactivity w/ Ketone | Stability of Acetal | Outcome |

| Hydride | High | Stable | Sec-Alcohol formed; Acetal safe.[1] | |

| Hydride | High | Stable | Sec-Alcohol formed; Acetal safe (requires basic workup).[1] | |

| Hydride | DIBAL-H (-78°C) | Moderate | Risk | DIBAL is a Lewis acid; may coordinate/cleave acetal if temp rises.[1] |

| Organometallic | High | Stable | Tert-Alcohol formed.[1] | |

| Organometallic | Low | Stable | Steric clash likely; Risk of enolization.[1] | |

| Acid | 1M HCl | None | Labile | DEPROTECTION: Aldehyde revealed. |

| Oxidant | Jones Reagent | N/A | Labile | Acidic oxidant will cleave acetal and oxidize aldehyde to acid. |

Troubleshooting & "Watch Outs"

The Intramolecular Trap

If the acetal is hydrolyzed (Pathway D) while the ketone is still present (or if the ketone was reduced to an alcohol), a risk of cyclization exists.

-

Scenario: If the ketone is reduced to an alcohol, and then the acetal is removed, the resulting molecule is a hydroxy-benzaldehyde. Depending on chain length (not applicable here, but general principle) or intermolecular reaction, hemiacetals can form.[1]

-

Specific to this scaffold: Hydrolysis yields 3-cyclopentanoylbenzaldehyde .[1] This is a stable keto-aldehyde.

Steric Hindrance in Grignard Reactions

If you observe starting material recovery during Grignard addition, the cyclopentyl ring is blocking the approach.

-

Solution: Add anhydrous

(Lanthanide salt) to the reaction (Luche-type conditions adapted for Grignard). This activates the carbonyl oxygen, making it more electrophilic without increasing the basicity of the system.

References

-

Protective Groups in Organic Synthesis. Wuts, P.G.M.[1][6] & Greene, T.W. (2006).[1] Wiley-Interscience.[1][6][7] (Standard text for 1,3-dioxolane stability profiles).

-

Reactivity of Aryl Cyclopropyl/Cyclopentyl Ketones. BenchChem Technical Guides. (2025).[1][3]

-

Chemoselective Reductions. Organic Chemistry Portal. (2023).[1]

-

Grignard Addition to Sterically Hindered Ketones. Journal of Organic Chemistry. (2012).[1][5] "Added-Metal-Free Catalytic Nucleophilic Addition."

Methodological & Application

Synthesis of Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone from 3-bromobenzaldehyde

Part 1: Executive Summary & Strategic Analysis

Target Molecule: Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone (CAS: 898759-76-7) Core Challenge: The synthesis requires the formation of a sterically demanding ketone bond while preserving an acid-labile acetal protecting group. Strategic Solution: A convergent three-step protocol utilizing Weinreb Amide methodology .

Unlike traditional nitrile additions (which require harsh acidic hydrolysis that endangers the acetal) or aldehyde additions (which necessitate a subsequent oxidation step), the Weinreb amide route offers a "self-quenching" transition state. This prevents over-addition of the Grignard reagent and allows for a mild, buffered workup that preserves the 1,3-dioxolane ring.

Retrosynthetic Logic:

-

C-C Bond Formation: Disconnection at the ketone reveals a 3-metallated phenyl acetal and a cyclopentyl electrophile.

-

Nucleophile Selection: A Grignard reagent derived from the protected aryl bromide is preferred over lithiation for scalability and thermal stability.

-

Electrophile Selection: N-methoxy-N-methylcyclopentanecarboxamide (Weinreb Amide) is selected to ensure exclusive mono-addition.

-

Protection: The aldehyde of 3-bromobenzaldehyde must be masked as a cyclic acetal (1,3-dioxolane) prior to organometallic generation.

Part 2: Detailed Experimental Protocol

Step 1: Chemoselective Protection (Acetalization)

Objective: Mask the reactive aldehyde of 3-bromobenzaldehyde to survive Grignard formation.

Reagents:

-

3-Bromobenzaldehyde (1.0 equiv)

-

Ethylene Glycol (1.5 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)

-

Toluene (Solvent, 0.5 M concentration)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

-

Charging: Add 3-bromobenzaldehyde, ethylene glycol, p-TsOH, and toluene.

-

Reaction: Heat to vigorous reflux. The azeotropic removal of water is critical. Monitor the water collection in the Dean-Stark trap.

-

Checkpoint: Reaction is complete when water evolution ceases (typically 3–6 hours) and TLC shows disappearance of the aldehyde (Rf ~0.6 in 20% EtOAc/Hex) and appearance of the acetal (Rf ~0.7).

-

-

Workup: Cool to room temperature (RT). Wash the toluene layer with saturated NaHCO₃ (2x) to neutralize the acid catalyst (Critical to prevent hydrolysis). Wash with brine (1x).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. The resulting 2-(3-bromophenyl)-1,3-dioxolane is typically a pale yellow oil sufficiently pure for the next step.

-

Yield Expectation: >90%[1]

-

Step 2: Grignard Reagent Generation

Objective: Generate (3-(1,3-dioxolan-2-yl)phenyl)magnesium bromide without cleaving the acetal.

Reagents:

-

2-(3-bromophenyl)-1,3-dioxolane (from Step 1)

-

Magnesium turnings (1.2 equiv, oven-dried)

-

Iodine (single crystal, initiator)

-

THF (Anhydrous, stabilizer-free)

Protocol:

-

Activation: Flame-dry the glassware under Argon flow. Add Mg turnings and the iodine crystal. Dry stir for 5 mins.

-

Initiation: Add just enough THF to cover the Mg. Add 5-10% of the aryl bromide solution (dissolved in THF). Heat gently with a heat gun until the iodine color fades and the solution becomes turbid/grey (signaling initiation).

-

Propagation: Dilute the remaining aryl bromide with THF. Add this solution dropwise to the refluxing mixture over 30–45 minutes.

-

Process Control: Maintain a gentle reflux driven by the reaction exotherm. If reflux dies, stop addition and reheat.

-

-

Completion: After addition, reflux for an additional 1 hour. Cool to RT.

-

Validation: Titrate a small aliquot (using salicylaldehyde phenylhydrazone) if precise concentration is needed, or assume ~85% conversion for the next step.

-

Step 3: The Weinreb Coupling (C-C Bond Formation)

Objective: Couple the Grignard with the cyclopentyl moiety.

Reagents:

-

Grignard Solution (from Step 2, ~1.0 equiv active)

-

N-methoxy-N-methylcyclopentanecarboxamide (1.0 equiv)

-

THF (Anhydrous)[2]

Protocol:

-

Preparation: Dissolve the Weinreb amide in anhydrous THF and cool to 0°C in an ice bath.

-

Addition: Transfer the Grignard solution (via cannula or syringe) dropwise into the amide solution.

-

Note: The reverse addition (Grignard into Electrophile) is preferred here to maintain low local concentration of the nucleophile, though Weinreb amides are robust against bis-addition.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.

-

Quench (Critical): Pour the reaction mixture into a vigorously stirred flask containing saturated NH₄Cl at 0°C.

-

Caution: Do not use HCl. Strong acid will hydrolyze the acetal back to the aldehyde. NH₄Cl is sufficiently acidic to quench the alkoxide but mild enough to spare the dioxolane.

-

-

Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 3: Visualization & Logic

Reaction Scheme & Pathway

Caption: Synthetic pathway utilizing acetal protection and Weinreb amide coupling to ensure chemoselectivity.

Process Decision Tree

Caption: Decision logic highlighting the Weinreb route to avoid acid-induced deprotection risks.

Part 4: Technical Specifications & Data Summary

| Parameter | Specification / Observation |

| Molecular Weight | 246.30 g/mol |

| Appearance | Pale yellow viscous oil |

| TLC (Step 1) | Rf ~0.7 (20% EtOAc/Hexane); SM Rf ~0.6 |

| 1H NMR Key Signal | Acetal methine proton: Singlet at δ 5.8 ppm |

| IR Signature | C=O stretch (Ketone): ~1680 cm⁻¹; No C=O[8] (Aldehyde) |

| Storage | Store under inert gas at -20°C (Acetal is moisture sensitive over time) |

Part 5: Troubleshooting Guide

-

Grignard Initiation Failure:

-

Acetal Hydrolysis during Workup:

-

Incomplete Coupling:

References

- Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 1981, 22(39), 3815-3818. (Foundational reference for Weinreb Amide coupling).

Sources

- 1. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Cyclopentenone synthesis [organic-chemistry.org]

- 4. web.alfredstate.edu [web.alfredstate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Predict the products formed when cyclopentanecarbaldehyde reacts with the.. [askfilo.com]

- 8. prepchem.com [prepchem.com]

- 9. cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone | #6128-03-00 | Rieke Metals Products & Services [riekemetals.com]

- 10. CYCLOPENTYL 3-(1,3-DIOXOLAN-2-YL)PHENYL KETONE CAS#: 898759-76-7 [m.chemicalbook.com]

- 11. chimmed.ru [chimmed.ru]

- 12. accelsci.com [accelsci.com]

- 13. benchchem.com [benchchem.com]

- 14. CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal - Google Patents [patents.google.com]

Application Note: Precision Synthesis of Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone via Friedel-Crafts Acylation

Executive Summary & Strategic Analysis

Synthesizing Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone presents a classic chemoselectivity paradox in organic synthesis. The target molecule contains two mutually incompatible features under standard conditions:

-

The Ketone Bridge: Typically formed via Friedel-Crafts (FC) acylation, requiring strong Lewis acids (e.g., AlCl₃, FeCl₃).

-

The Acetal (1,3-dioxolane): An acid-labile protecting group that hydrolyzes rapidly in the presence of the moisture/Lewis acids inherent to FC protocols.

Furthermore, a direct FC acylation of a benzene derivative to achieve the meta-substitution pattern is electronically unfavorable. Standard FC acylation is ortho/para directing. Therefore, attempting to acylate 2-phenyl-1,3-dioxolane would yield the para isomer, not the desired meta product.

The Solution: The Nenitzescu-Darzens Acylation of Alkenes To bypass these limitations, this protocol utilizes the Friedel-Crafts Acylation of Cyclopentene with a pre-functionalized 3-(1,3-dioxolan-2-yl)benzoyl chloride . By shifting the nucleophile from an aromatic ring (benzene) to an alkene (cyclopentene), we achieve two critical goals:

-

Regiocontrol: The meta relationship is "hard-coded" into the electrophile (the acid chloride), avoiding aromatic directing group issues.

-

Chemoselectivity: The use of Tin(IV) Chloride (SnCl₄) , a milder Lewis acid compatible with acetals at low temperatures, prevents deprotection.

Retrosynthetic Logic & Pathway

The following diagram illustrates the strategic disconnection and the forward signaling pathway for the synthesis.

Caption: Figure 1. Convergent synthesis pathway utilizing alkene acylation to preserve the meta-acetal functionality.

Detailed Experimental Protocols

Phase 1: Preparation of the Electrophile

Objective: Generate 3-(1,3-dioxolan-2-yl)benzoyl chloride without degrading the acetal. Thionyl chloride (SOCl₂) is avoided due to HCl generation; Oxalyl chloride is preferred for neutral byproducts.

Reagents:

-

3-(1,3-dioxolan-2-yl)benzoic acid (1.0 eq)

-

Oxalyl chloride (1.2 eq)

-

DMF (Catalytic, 2-3 drops)

-

Dichloromethane (DCM), Anhydrous

Protocol:

-

Dissolve the benzoic acid derivative in anhydrous DCM (0.5 M concentration) under Nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Add catalytic DMF.

-

Add Oxalyl chloride dropwise over 15 minutes. Gas evolution (CO, CO₂) will be observed.

-

Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

-

Critical: Evaporate solvent and excess oxalyl chloride under reduced pressure strictly excluding moisture. Use the crude acid chloride immediately for Phase 2.

Phase 2: Friedel-Crafts Acylation of Cyclopentene

Objective: Couple the acid chloride with cyclopentene using a Lewis Acid that activates the acyl chloride but spares the acetal.

Reagents:

-

Crude Acid Chloride (from Phase 1)

-

Cyclopentene (1.5 eq)

-

Tin(IV) Chloride (SnCl₄) (1.1 eq) - Selected for acetal compatibility.

-

DCM (Anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a thermometer, addition funnel, and N₂ inlet.

-

Solvation: Dissolve the crude acid chloride in DCM (10 mL/g) and cool to -10°C (Ice/Salt bath).

-

Lewis Acid Addition: Add SnCl₄ (1.0 M in DCM) dropwise, maintaining internal temperature < -5°C. The solution may turn yellow/orange (acylium ion formation).

-

Nucleophile Addition: Add Cyclopentene (dissolved in minimal DCM) dropwise over 30 minutes.

-

Mechanistic Note: The reaction proceeds via acylation of the double bond to form a carbocation, followed by chloride capture and subsequent elimination of HCl during workup to form the conjugated enone (1-cyclopentenyl ketone).

-

-

Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (Target intermediate is UV active).

-

Quench: Pour the reaction mixture into a vigorously stirred mixture of ice and saturated NaHCO₃. Do not use acidic quench (HCl) as it will hydrolyze the acetal.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate 3-(1,3-dioxolan-2-yl)phenyl (1-cyclopentenyl) ketone .

Phase 3: Hydrogenation to Target

Objective: Reduce the alkene double bond without reducing the ketone or hydrogenolyzing the acetal.

Reagents:

-

1-Cyclopentenyl ketone intermediate

-

10% Pd/C (5 wt% loading)

-

Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) balloon (1 atm)

Protocol:

-

Dissolve the intermediate in EtOAc.

-

Add Pd/C catalyst.

-

Purge with N₂, then H₂. Stir under H₂ balloon at RT.

-

Monitoring: Monitor closely by H-NMR or TLC. The reaction is typically complete in 2-4 hours. Over-reduction to the alcohol is possible if left too long.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate filtrate to yield the final product: Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone .

Data Summary & Quality Control

| Parameter | Specification / Observation |

| Intermediate Appearance | Pale yellow oil (Conjugated Enone) |

| Target Appearance | Colorless to pale yellow viscous oil |

| Key 1H-NMR Signal (Target) | δ 3.6-3.7 (m, 1H) : Methine proton of cyclopentyl group adjacent to carbonyl.δ 5.8 (s, 1H) : Acetal methine proton.δ 3.9-4.1 (m, 4H) : Dioxolane ethylene protons.[1] |

| Key IR Signal | ~1680 cm⁻¹ : Aryl ketone C=O stretch.~1100 cm⁻¹ : C-O-C acetal stretch. |

| Acetal Integrity Check | Absence of aldehyde signal (~9-10 ppm) in NMR. |

Troubleshooting & Critical Parameters

-

Acetal Hydrolysis: If the aldehyde (deprotected product) is observed, switch the Lewis Acid from SnCl₄ to Zinc Chloride (ZnCl₂) or Indium Triflate (In(OTf)₃) . These are milder but may require slightly longer reaction times.

-

Positional Isomers: This route guarantees meta substitution because the starting material (3-substituted benzoic acid) is isomerically pure. Direct acylation of aromatics would fail this requirement.[2][3]

-

Over-reduction: During Phase 3, if the ketone is reducing to the alcohol, add a catalytic amount of Quinoline to poison the catalyst slightly, or switch to Wilkinson's Catalyst for homogeneous hydrogenation.

References

- Nenitzescu, C. D., & Balaban, A. T. (1964). Aliphatic Acylation. In Friedel-Crafts and Related Reactions (Vol. 3, pp. 1033). Wiley-Interscience.

-

Eyley, S. C. (1991). The Aliphatic Friedel-Crafts Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 707-731). Pergamon.

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Guidance on acetal stability with Lewis Acids).

Sources

Grignard reaction for the synthesis of Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone

Application Note: Chemoselective Synthesis of Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone via Weinreb Amide Protocol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone . The target molecule contains an acid-sensitive cyclic acetal (1,3-dioxolane) and a ketone functionality. Standard Grignard additions to nitriles or acid chlorides pose significant risks of over-addition (yielding tertiary alcohols) or acetal hydrolysis during acidic workup.

To mitigate these risks, this protocol utilizes the Weinreb Amide methodology.[1][2] By coupling 3-(1,3-dioxolan-2-yl)phenylmagnesium bromide with N-methoxy-N-methylcyclopentanecarboxamide, we ensure:

-

Stoichiometric Control: Prevention of bis-addition via the stable tetrahedral chelate intermediate.

-

Functional Group Tolerance: Preservation of the acetal protecting group through a mild, non-acidic workup.

-

High Purity: Elimination of side-products associated with nitrile hydrolysis.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the Weinreb intermediate. Unlike nitriles, which require acidic hydrolysis of the imine salt (risking acetal cleavage), the Weinreb intermediate collapses to the ketone upon simple aqueous quenching.

Pathway Selection:

-

Fragment A (Nucleophile): 3-(1,3-dioxolan-2-yl)phenylmagnesium bromide.[3] (Generated from the corresponding aryl bromide).[4]

-

Fragment B (Electrophile): N-methoxy-N-methylcyclopentanecarboxamide. (Synthesized from cyclopentanecarboxylic acid).

Figure 1: Retrosynthetic strategy highlighting the convergence of the Grignard reagent and Weinreb amide.

Reagents & Materials

| Reagent | CAS No. | Purity | Role |

| 3-Bromobenzaldehyde ethylene acetal | 17789-14-9 | >97% | Aryl Halide Precursor |

| Cyclopentanecarboxylic acid | 3400-45-1 | >98% | Acid Precursor |

| N,O-Dimethylhydroxylamine HCl | 6638-79-5 | >98% | Weinreb Amine Source |

| CDI (1,1'-Carbonyldiimidazole) | 530-62-1 | >97% | Coupling Agent |

| Magnesium Turnings | 7439-95-4 | Grignard Grade | Metal Reagent |

| THF (Anhydrous) | 109-99-9 | <50 ppm H2O | Solvent |

| Iodine (Crystal) | 7553-56-2 | ACS Reagent | Initiator |

Detailed Experimental Protocol

Phase 1: Synthesis of Weinreb Amide (Electrophile)

Rationale: Direct reaction of Grignard with acid chlorides is too reactive. The Weinreb amide moderates reactivity.

-

Activation: In a flame-dried 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve Cyclopentanecarboxylic acid (11.4 g, 100 mmol) in anhydrous DCM (200 mL).

-

Coupling: Add CDI (17.8 g, 110 mmol) portion-wise at 0°C. Caution: CO2 evolution. Stir at Room Temperature (RT) for 1 hour until gas evolution ceases.

-

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) in one portion. Stir at RT for 12 hours.

-

Workup: Quench with 1M HCl (100 mL), separate layers. Wash organic layer with Sat. NaHCO3 (100 mL) and Brine (100 mL). Dry over MgSO4, filter, and concentrate in vacuo.

-

Yield: Expect ~14-15 g (>90%) of clear oil. Use directly without distillation if purity >95% by NMR.

Phase 2: Preparation of Grignard Reagent

Rationale: The acetal group is stable to Grignard formation conditions. Moisture exclusion is critical.

-

Setup: Equip a 3-neck 250 mL RBF with a reflux condenser, addition funnel, and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with N2 (3 cycles).

-

Mg Activation: Add Magnesium turnings (2.64 g, 110 mmol) and a single crystal of Iodine . Heat gently with a heat gun until iodine vaporizes to etch the Mg surface.

-

Initiation: Add just enough anhydrous THF to cover the Mg. Add 5% of the total volume of 3-Bromobenzaldehyde ethylene acetal (22.9 g, 100 mmol total) neat or as a concentrated solution. Wait for exotherm and turbidity (initiation).

-

Propagation: Dilute the remaining aryl bromide in THF (80 mL total solvent volume). Add dropwise over 45 minutes, maintaining a gentle reflux.

-

Completion: After addition, reflux for 1 hour. Cool to RT. Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to determine exact concentration (typically ~1.0 M).

Phase 3: Coupling Reaction

Rationale: Low temperature addition prevents side reactions. The Weinreb intermediate prevents double addition.

-

Cooling: Cool the solution of Weinreb Amide (from Phase 1, 100 mmol) in THF (100 mL) to 0°C in a separate dry 500 mL flask.

-

Addition: Transfer the prepared Grignard solution (Phase 2) via cannula to the amide solution dropwise over 30 minutes.

-

Note: The solution may turn yellow/brown.

-

-

Reaction: Allow the mixture to warm to RT and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The Weinreb amide spot should disappear.

Phase 4: Workup & Purification (CRITICAL STEP)

Rationale: Standard acidic workup (HCl) will hydrolyze the acetal to an aldehyde. We must use a buffered quench.

-

Quench: Cool reaction mixture to 0°C. Slowly add Saturated Ammonium Chloride (NH4Cl) solution (150 mL).

-

Chemistry: This hydrolyzes the Mg-chelate, releasing the ketone, but maintains a pH of ~5-6, which is safe for the acetal for short durations.

-

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL).

-

Wash: Wash combined organics with Water (100 mL) and Brine (100 mL).

-

Do NOT use dilute HCl washes.

-

-

Drying: Dry over anhydrous Na2SO4 (Sodium Sulfate). Filter and concentrate.

-

Purification: Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: 0-15% Ethyl Acetate in Hexanes.

-

Target: The ketone is less polar than the alcohol side products but more polar than the starting bromide.

-

Process Logic & Signaling Pathway

The following diagram illustrates the critical decision nodes and chemical logic flow, emphasizing the safety of the acetal group.

Figure 2: Process flow diagram emphasizing the critical quench step for acetal preservation.

Analytical Data Expectations

-

1H NMR (CDCl3, 400 MHz):

- 7.9 - 7.4 (m, 4H, Aromatic).

- 5.8 (s, 1H, Acetal CH).

- 4.1 - 3.9 (m, 4H, Dioxolane -CH2CH2-).

- 3.6 (m, 1H, Cyclopentyl CH-C=O).

- 1.9 - 1.5 (m, 8H, Cyclopentyl -CH2-).

-

IR (Neat):

-

1680 cm

(C=O, ketone). -

1100 cm

(C-O-C, acetal). -

Absence of 1720 cm

(Aldehyde C=O) and 3400 cm

-

Troubleshooting & Safety

-

Issue: Low Yield of Grignard. [5]

-

Cause: Moisture in THF or inactive Mg.

-

Fix: Use freshly distilled THF (Na/Benzophenone) or commercial anhydrous grade. Activate Mg with DIBAL-H or extensive iodine treatment.

-

-

Issue: Acetal Cleavage.

-

Cause: Workup was too acidic or exposure to silica gel was too long (Silica is slightly acidic).

-

Fix: Add 1% Triethylamine to the chromatography eluent to neutralize silica acidity. Use basic alumina if instability persists.

-

-

Safety:

-

Grignard reagents are pyrophoric and react violently with water.

-

CDI releases CO2; ensure proper venting to prevent pressure buildup.

-

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

-

BenchChem. "3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide Product Information." BenchChem Database, 2024 . Link

-

Master Organic Chemistry. "Protecting Groups In Grignard Reactions." MasterOrganicChemistry.com, 2015 . Link

-

Organic Chemistry Portal. "Weinreb Ketone Synthesis." Organic-Chemistry.org. Link

-

Sigma-Aldrich. "Safety Data Sheet: 2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide." Merck KGaA. Link

Sources

Application Note: Chemoselective Deprotection of the Dioxolane in Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Scope

Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone (CAS: 898759-76-7) is a highly versatile bifunctional building block utilized in complex pharmaceutical synthesis. In this molecule, the 1,3-dioxolane ring serves as a robust protecting group for a benzaldehyde moiety, allowing synthetic chemists to perform selective transformations on the adjacent cyclopentyl ketone or other regions of a larger synthetic sequence.

The objective of this guide is to provide a self-validating, highly optimized protocol for the chemoselective deprotection of the 1,3-dioxolane group to unmask the aldehyde, yielding 3-(cyclopentanecarbonyl)benzaldehyde .

Mechanistic Rationale & The Chemoselectivity Challenge

Dioxolanes are cyclic acetals that are highly stable to basic, nucleophilic, and reductive conditions, but are labile under aqueous acidic conditions. The deprotection proceeds via the protonation of the acetal oxygen, followed by ring-opening to an oxocarbenium ion, nucleophilic attack by water, and final collapse to the aldehyde and ethylene glycol.

The Chemoselectivity Challenge:

Unmasking the aldehyde in this specific substrate presents a unique challenge. The molecule contains a cyclopentyl ketone, which possesses enolizable

To prevent this, the causality of the reaction dictates the use of mild, highly controlled acidic conditions. As demonstrated by [1], Amberlyst-15 , a macroreticular polystyrene-based ion-exchange resin, provides a superior heterogeneous catalytic environment. The sulfonic acid groups are localized on the resin beads, driving the acetal hydrolysis at the solid-liquid interface without lowering the bulk pH of the solution to a level that promotes enolization [2].

Reaction Mechanism Visualization

Acid-catalyzed mechanism of 1,3-dioxolane deprotection to yield the aldehyde.

Experimental Workflows

We present two self-validating protocols. Protocol A is the recommended method due to its high chemoselectivity and simplified workup, leveraging heterogeneous catalysis [3]. Protocol B is provided as a standard homogeneous alternative for laboratories lacking solid-supported reagents.

Protocol A: Heterogeneous Cleavage via Amberlyst-15 (Recommended)

This protocol is designed as a self-validating system where the physical state of the catalyst dictates the reaction boundaries, ensuring high fidelity.

-

Preparation & Dissolution: In a round-bottom flask, dissolve Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone (1.0 equiv) in a 10:1 mixture of Acetone and Deionized Water (approx. 10 mL/mmol).

-

Causality: Acetone is a polar aprotic solvent that fully solubilizes the hydrophobic substrate, while the 10% water acts as the essential stoichiometric nucleophile required for the oxocarbenium ring-opening.

-

-

Catalyst Addition: Add Amberlyst-15 resin (15% w/w relative to the substrate).

-

Causality: The solid-supported sulfonic acid provides localized protons to initiate acetal cleavage without acidifying the bulk solution, thereby suppressing aldol side reactions.

-

-

Reaction & In-Process Control (IPC): Stir the suspension vigorously at room temperature (20–25 °C) for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1).

-

Causality: Maintaining room temperature prevents thermal activation of the enolization pathway. TLC validation ensures complete consumption of the starting material before workup, preventing difficult downstream chromatographic separations.

-

-

Quenching & Filtration: Filter the reaction mixture through a sintered glass funnel to remove the Amberlyst-15 resin. Wash the resin bed with additional acetone (2 × 5 mL).

-

Causality: Physical removal of the heterogeneous catalyst instantly and permanently halts the reaction, eliminating the need for harsh aqueous basic quenching that could trigger base-catalyzed aldol condensation.

-

-

Concentration & Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Partition the remaining aqueous residue between Ethyl Acetate (EtOAc) and Brine.

-

Causality: Removing acetone prevents it from acting as a co-solvent during extraction, which would lead to product loss in the aqueous layer. Brine breaks emulsions and forces the organic product into the EtOAc layer.

-

-

Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-(cyclopentanecarbonyl)benzaldehyde, which is typically >95% pure and ready for subsequent steps.

Protocol B: Homogeneous Cleavage via 2M HCl

-

Dissolution: Dissolve the substrate in THF (10 mL/mmol).

-

Acidification: Add 2M aqueous HCl dropwise (2.0 equiv).

-

Causality: THF ensures miscibility between the organic substrate and the aqueous acid.

-

-

Reaction & IPC: Stir at room temperature for 1–2 hours, monitoring strictly by TLC to prevent over-reaction.

-

Quenching: Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ dropwise until gas evolution ceases and pH ~7 is reached.

-

Causality: Strict neutralization is required to stop the homogeneous acid from catalyzing side reactions during the concentration phase.

-

-

Extraction: Extract with EtOAc (3 × 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Workflow Visualization

Step-by-step experimental workflow for heterogeneous dioxolane deprotection.

Quantitative Data & Optimization

The table below summarizes the comparative metrics between the two methodologies, highlighting why heterogeneous catalysis is preferred for this specific bifunctional substrate.

| Parameter | Protocol A (Amberlyst-15) | Protocol B (2M HCl) |

| Catalyst Loading | 15% w/w (Solid Resin) | 2.0 Equivalents (Liquid) |

| Solvent System | Acetone / H₂O (10:1) | THF / H₂O (Miscible) |

| Reaction Time | 2 – 4 hours | 1 – 2 hours |

| Bulk Solution pH | ~5.5 (Mildly Acidic) | < 2.0 (Strongly Acidic) |

| Aldol Byproduct Risk | Low (Suppressed enolization) | Moderate to High |

| Typical Yield | 92 – 96% | 78 – 85% |

| Workup Complexity | Simple Filtration | Requires careful neutralization |

Analytical Validation & Self-Verification

To ensure the trustworthiness of the protocol, the following analytical signatures must be verified to confirm successful deprotection without compromising the cyclopentyl ketone.

1. Thin Layer Chromatography (TLC):

-

Staining: Use 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. While both the starting material (ketone) and product (ketone + aldehyde) will stain orange/yellow, the product will appear as a distinct, slightly more polar spot (lower

) due to the unmasked aldehyde.

2. Proton NMR (

-

Disappearance of Acetal: The multiplet at

4.00–4.15 ppm (4H, -O-CH₂-CH₂-O-) and the diagnostic singlet at -

Appearance of Aldehyde: A sharp, highly deshielded singlet must appear at

~10.05 ppm (1H, -CHO). -

Preservation of Ketone: The cyclopentyl protons (multiplets at

1.60–2.00 ppm) and the

References

Application Note: Chemoselective Reduction of Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone

[1]

Abstract & Strategic Rationale

The target transformation is the reduction of an aryl-alkyl ketone to a secondary alcohol in the presence of a meta-substituted acetal.

-

Substrate: Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone.[][2]

-

Product: Cyclopentyl(3-(1,3-dioxolan-2-yl)phenyl)methanol.

-

Key Challenge: The 1,3-dioxolane moiety is an acetal, which is stable to bases and nucleophiles but highly labile in acidic conditions. Standard ketone reduction workups often utilize HCl, which would hydrolyze the acetal back to the aldehyde (3-formyl derivative), destroying the orthogonal protection.

-

Selected Method: Sodium Borohydride (

) reduction in Methanol.[3]-

Why:

is a mild, chemoselective nucleophilic reducing agent.[4] Unlike Lithium Aluminum Hydride (

-

Reaction Mechanism & Chemoselectivity

The reaction proceeds via the nucleophilic attack of the borohydride anion (

-

Activation: The solvent (MeOH) hydrogen-bonds with the carbonyl oxygen, increasing its electrophilicity.

-

Hydride Transfer: A hydride ion (

) is transferred from boron to the carbonyl carbon, forming an alkoxyborate intermediate. -

Protonation: The alkoxide abstracts a proton from the solvent (MeOH) to form the alcohol.

-

Selectivity: The acetal carbons are not electrophilic enough to be attacked by hydride, and the basic nature of

prevents acid-catalyzed hydrolysis.

Reaction Scheme

Caption: Chemoselective reduction pathway preserving the acetal functionality.

Experimental Protocol

Materials & Equipment

| Reagent | CAS No.[] | Eq.[3][4][5][6] | Role |

| Substrate | 898759-76-7 | 1.0 | Starting Material |

| Sodium Borohydride | 16940-66-2 | 0.6 | Reducing Agent |

| Methanol (Anhydrous) | 67-56-1 | 10 Vol | Solvent |

| Sodium Bicarbonate | 144-55-8 | N/A | Quench Buffer (Sat. Aq.) |

| Ethyl Acetate | 141-78-6 | N/A | Extraction Solvent |

Detailed Procedure

Step 1: Setup

-

Charge a clean, dry round-bottom flask with Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone (1.0 equiv).

-

Add Methanol (10 mL per gram of substrate) and a magnetic stir bar.

-

Cool the solution to 0°C using an ice/water bath. Note: Cooling controls the exotherm and minimizes side reactions.

Step 2: Reduction

4. Add Sodium Borohydride (

- Caution: Hydrogen gas evolution will occur. Ensure adequate venting.

- Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

- Stir for 1–2 hours.

- Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or HPLC. The ketone spot should disappear.

Step 3: Buffered Workup (Critical for Acetal Stability)

7. Quench: Slowly add Saturated Aqueous

- Why: Do NOT use HCl or acidic ammonium chloride.

- Concentrate the mixture under reduced pressure (Rotavap) to remove most of the Methanol.

- Extraction: Dilute the aqueous residue with water and extract 3x with Ethyl Acetate .

- Wash: Wash combined organics with Brine (Sat. NaCl).

- Dry: Dry over anhydrous

- Filter & Evaporate: Filter off the drying agent and concentrate in vacuo to yield the crude alcohol.

Purification[1]

-

Crude Yield Expectation: >95%.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel (

). -

Eluent: Gradient 10%

30% EtOAc in Hexanes. -

Note: Ensure Silica gel is neutral; acid-washed silica can degrade the acetal. Pre-treat column with 1% Triethylamine if degradation is observed.

-

Process Workflow Diagram

Caption: Operational workflow emphasizing the basic quench to protect the acetal.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Acetal Hydrolysis (Aldehyde peak in NMR) | Acidic workup or acidic silica. | Use |

| Incomplete Reduction | Wet solvent or old reagent. | Use anhydrous MeOH. Ensure |

| Over-reduction | Not applicable for this substrate. |

Analytical Check (1H NMR):

-

Product: Look for the disappearance of the ketone signal (no peaks > 190 ppm in 13C).

-

Acetal Integrity: Ensure the dioxolane protons (multiplet at ~4.0-4.1 ppm) and the acetal methine proton (singlet at ~5.8 ppm) remain intact.

-

New Signal: A new carbinol proton (

-OH) should appear around 4.5-5.0 ppm (doublet or multiplet depending on coupling).

References

-

Chemical Structure Validation

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3805992 (Related Acetal Structures). Retrieved from [Link]

-

-

Methodology (Chemoselective Reduction)

-

Luche, J. L., & Gemal, A. L. (1979).[4] Lanthanoids in organic synthesis.[3] 5. Selective reduction of ketones in the presence of aldehydes. Journal of the American Chemical Society, 101(19), 5848–5849. (Foundational text on chemoselectivity, though standard NaBH4 suffices here).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for NaBH4 reduction).

-

- Commercial Availability & CAS Data

Application Note: Strategic Utilization of Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl Ketone in Heterocyclic Library Synthesis

This detailed Application Note and Protocol guide is designed for research scientists and drug discovery professionals. It outlines the strategic utilization of Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone (CAS 898759-76-7) as a high-value bifunctional scaffold.

Executive Summary & Strategic Value

Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone represents a "linchpin" scaffold in medicinal chemistry, offering a robust platform for divergent library synthesis. Its value lies in the orthogonal reactivity of its two functional groups:

-

The Cyclopentyl Ketone: A sterically demanding electrophile suitable for constructing lipophilic pharmacophores (e.g., pyrazoles, tertiary alcohols) or bioisosteres.

-

The 1,3-Dioxolane (Acetal): A masked aldehyde that remains inert during basic or nucleophilic ketone transformations but can be selectively deprotected under acidic conditions to reveal a reactive formyl group for late-stage diversification.

This guide provides a validated workflow for exploiting this orthogonality to synthesize 3,5-disubstituted pyrazoles and N-benzyl derivatives , common motifs in kinase inhibitors and GPCR modulators.

Chemical Profile & Handling

| Property | Specification |

| Compound Name | Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone |

| CAS Number | 898759-76-7 |

| Molecular Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 246.30 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

| Stability | Stable to base and nucleophiles; Sensitive to aqueous acid |

Synthetic Strategy: The "Ketone-First" Approach

The most efficient route utilizes the stability of the dioxolane group to modify the ketone first. Attempting to deprotect the aldehyde initially can lead to self-condensation or competitive reactivity during subsequent steps.

Workflow Visualization

Caption: Divergent synthesis pathway prioritizing ketone transformation while maintaining acetal integrity.

Experimental Protocols

Protocol A: Synthesis of a Pyrazole Scaffold (Ketone Transformation)

Objective: To convert the cyclopentyl ketone into a pyrazole ring while retaining the dioxolane protection. This creates a lipophilic core common in anti-inflammatory agents.

Reagents:

-

Hydrazine hydrate (64-65% in water) or substituted hydrazine (e.g., Phenylhydrazine).

-

Ethanol (Absolute).

-

Catalytic Acetic Acid (optional).

Procedure:

-

Dissolution: Dissolve 1.0 eq (246 mg, 1 mmol) of Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone in 5 mL of absolute Ethanol.

-

Addition: Add 1.5 eq of Hydrazine hydrate dropwise at room temperature.

-

Note: If using a substituted hydrazine (e.g., phenylhydrazine), add catalytic AcOH (0.1 eq) to facilitate imine formation.

-

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The ketone spot should disappear.

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Self-Validation: If a solid precipitates upon cooling, filter and wash with cold ethanol. If oil, partition between EtOAc and water.

-

-